molecular formula C11H13FN2 B2399635 [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287315-79-9

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2399635
CAS No.: 2287315-79-9
M. Wt: 192.237
InChI Key: OPFAAYFLBLGBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is a highly strained and rigid framework. The presence of a fluorophenyl group and a hydrazine moiety adds to its chemical diversity, making it an interesting subject for research in various fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1,3]-dipolar cycloaddition reaction involving a suitable precursor, such as tricyclo[1.1.1.0]pentane.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Hydrazine Addition: The final step involves the addition of hydrazine to the bicyclo[1.1.1]pentane core, typically under mild conditions to avoid decomposition of the strained ring system.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydrazine moiety can undergo oxidation reactions, potentially forming azo or azoxy compounds.

    Reduction: The fluorophenyl group can be reduced under specific conditions, although this is less common due to the stability of the C-F bond.

    Substitution: The hydrazine group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of partially or fully reduced fluorophenyl derivatives.

    Substitution: Formation of N-substituted hydrazine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The unique structure of [3-(3-Fluorophenyl)-1-bicyclo[11

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features and reactivity.

Medicine:

    Pharmacological Research: The hydrazine moiety is known for its potential pharmacological activities, including anti-tumor and anti-inflammatory properties. Research into derivatives of this compound could lead to the development of new therapeutic agents.

Industry:

    Material Science: The rigid and strained bicyclo[1.1.1]pentane core can impart unique mechanical properties to materials, making it useful in the development of high-performance polymers and composites.

Mechanism of Action

The mechanism of action of [3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not well-documented, but it is likely to involve interactions with biological macromolecules through its hydrazine moiety. The compound may act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or nucleic acids, thereby modulating their function.

Comparison with Similar Compounds

  • [3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
  • [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
  • [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
  • Bicyclo[1.1.1]pentane Core: The highly strained and rigid structure of the bicyclo[1.1.1]pentane core imparts unique chemical and physical properties, distinguishing it from other hydrazine derivatives.

This detailed article provides a comprehensive overview of [3-(3-Fluorophenyl)-1-bicyclo[111]pentanyl]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFAAYFLBLGBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.